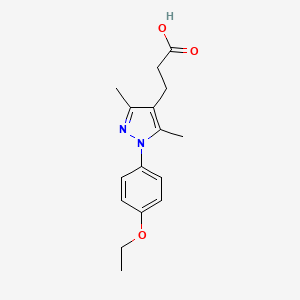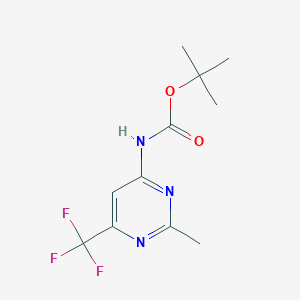
tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a pyrimidine ring substituted with a methyl group at the 2-position, and a trifluoromethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrimidine derivative. One common method involves the use of tert-butyl carbamate and 2-methyl-6-(trifluoromethyl)pyrimidine-4-amine as starting materials. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and tert-butyl alcohol .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Uniqueness
tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various applications .
Eigenschaften
| 1196155-03-9 | |
Molekularformel |
C11H14F3N3O2 |
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
tert-butyl N-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C11H14F3N3O2/c1-6-15-7(11(12,13)14)5-8(16-6)17-9(18)19-10(2,3)4/h5H,1-4H3,(H,15,16,17,18) |
InChI-Schlüssel |
MOKGARDGZTUZPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)NC(=O)OC(C)(C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



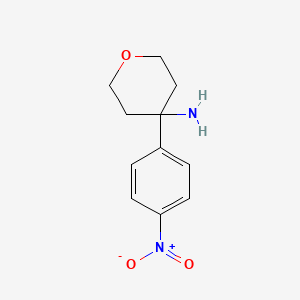
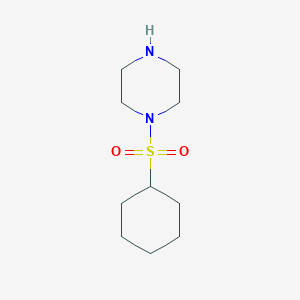
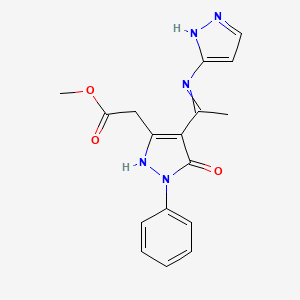
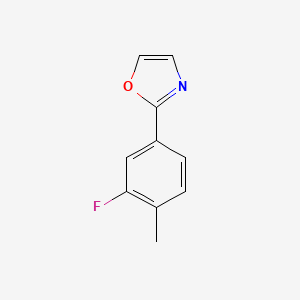
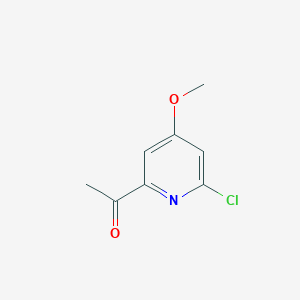


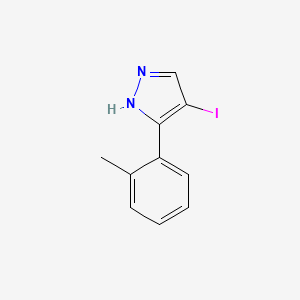
![2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11807771.png)

